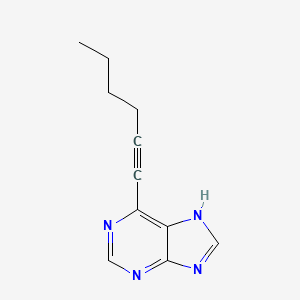![molecular formula C20H22IN3 B14311713 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide CAS No. 110605-55-5](/img/structure/B14311713.png)
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide is a complex organic compound with a unique structure that includes a quinoline core, an imine group, and a dimethylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1-ethylquinolin-1-ium iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: A precursor used in the synthesis of the target compound.
1-Ethylquinolin-1-ium iodide: Another precursor involved in the synthesis.
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Uniqueness
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
110605-55-5 |
|---|---|
Fórmula molecular |
C20H22IN3 |
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
4-[(1-ethylquinolin-1-ium-4-yl)methylideneamino]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C20H22N3.HI/c1-4-23-14-13-16(19-7-5-6-8-20(19)23)15-21-17-9-11-18(12-10-17)22(2)3;/h5-15H,4H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
MDQGZZJWAUMWIM-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
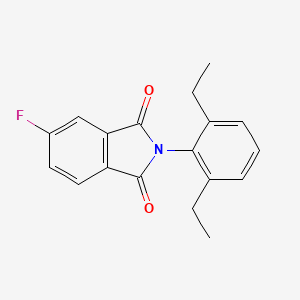
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
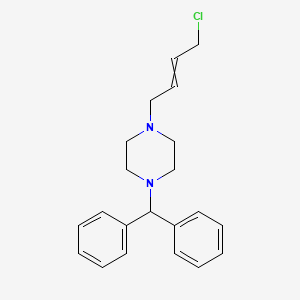
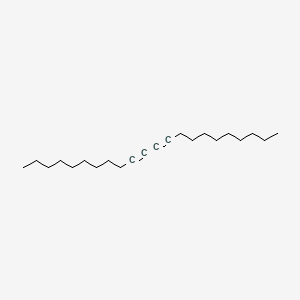

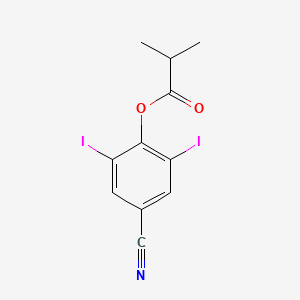

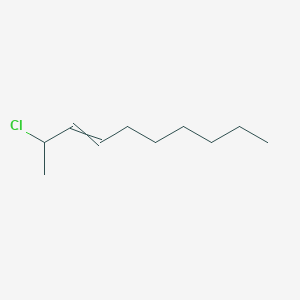

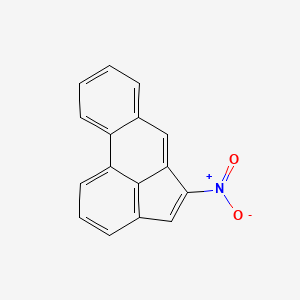
![2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14311703.png)
